![molecular formula C19H19F3N4O2 B2778610 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone CAS No. 2034338-87-7](/img/structure/B2778610.png)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone
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Description
The compound contains a tetrahydropyrazolo[1,5-a]pyridin-2-yl group and a (4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone group. The tetrahydropyrazolo[1,5-a]pyridin-2-yl group is a bicyclic structure with a pyrazole ring fused to a pyridine ring . The (4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone group contains a piperazine ring, which is a common motif in pharmaceuticals due to its ability to bind to various receptors in the body .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry . The presence of fluorine atoms in the trifluorobenzoyl group could be confirmed by 19F NMR .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole and pyridine rings in the tetrahydropyrazolo[1,5-a]pyridin-2-yl group could potentially undergo electrophilic substitution reactions . The carbonyl group in the (4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the trifluorobenzoyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes . The piperazine ring could form hydrogen bonds, influencing its solubility and binding interactions .Safety And Hazards
properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-14-5-4-13(16(21)17(14)22)18(27)24-7-9-25(10-8-24)19(28)15-11-12-3-1-2-6-26(12)23-15/h4-5,11H,1-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWMCLSYYUPQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C(=C(C=C4)F)F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(2,3,4-trifluorobenzoyl)piperazin-1-yl)methanone |
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